molecular formula C11H10N2O2 B1610588 Methyl 2-aminoquinoline-3-carboxylate CAS No. 75353-50-3

Methyl 2-aminoquinoline-3-carboxylate

Cat. No.: B1610588
CAS No.: 75353-50-3
M. Wt: 202.21 g/mol
InChI Key: HNHHIMBAUQQIJW-UHFFFAOYSA-N
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Description

Methyl 2-aminoquinoline-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that is widely used in medicinal chemistry. This compound has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral activities. In

Scientific Research Applications

  • C-H Bond Functionalization in Amino Acids and Peptides :

    • (Shabashov & Daugulis, 2010): This research developed a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives using a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate.
    • (Tran & Daugulis, 2012): This study focused on the synthesis of nonnatural amino acids through carbon-hydrogen bond functionalization, using an 8-aminoquinoline or picolinic acid auxiliary.
  • Synthesis of Substituted Quinolines :

    • (Campaigne & Hutchinson, 1970): Investigated the synthesis of N-substituted 2-amino- and 2-methylquinoline-3,4-dicarboximides, highlighting their potential as structural analogs for certain compounds.
    • (Kinsinger & Kazmaier, 2019): Explored mono-selective β-C-H arylation of N-methylated amino acids and peptides using the 2-(methylthio)aniline directing group.
  • Development of New Synthetic Methods :

    • (Rudenko et al., 2013): Discussed the synthesis and molecular structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates.
    • (Liao, Guan, & Liu, 2008): Presented a new method for synthesizing isoquinoline-3-carboxylate.
  • Applications in Drug Synthesis and Analysis :

  • Exploring Chemical Properties and Complexes :

    • (Henríquez et al., 2021): Studied binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid and amino acids.

Properties

IUPAC Name

methyl 2-aminoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHHIMBAUQQIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503759
Record name Methyl 2-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75353-50-3
Record name Methyl 2-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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